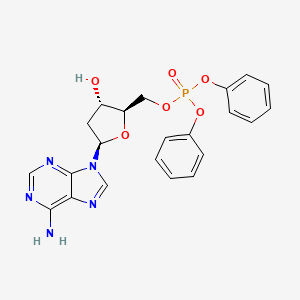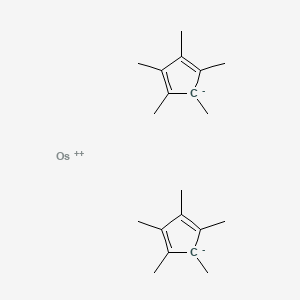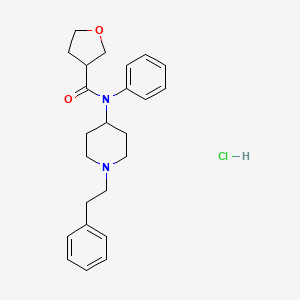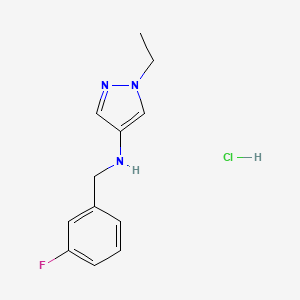
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose is an organic compound belonging to the group of sugars. It is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the arabinofuranose ring, making it a tetra-acetylated derivative. It is commonly used as an intermediate in various chemical syntheses and has significant applications in scientific research .
Méthodes De Préparation
The synthesis of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically involves the acetylation of L-arabinose. The process generally includes the following steps:
Starting Material: L-arabinose is used as the starting material.
Acetylation Reaction: The acetylation is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-arabinose.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose involves its conversion into active metabolites through enzymatic or chemical reactions. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose can be compared with other similar compounds, such as:
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A similar tetra-acetylated sugar derivative with a different stereochemistry.
1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Another tetra-acetylated sugar with a different configuration.
1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: A compound with a similar structure but different stereochemistry .
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
56272-01-6 |
|---|---|
Formule moléculaire |
C13H18O9 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
Clé InChI |
IHNHAHWGVLXCCI-ACJTYDJDSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)






